molecular formula C14H21N B13719233 3-(tert-Butyl)-N-cyclobutylaniline

3-(tert-Butyl)-N-cyclobutylaniline

Cat. No.: B13719233
M. Wt: 203.32 g/mol
InChI Key: QFAZSXFFPRFXNH-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-N-cyclobutylaniline is an aromatic amine featuring a tert-butyl substituent at the 3-position of the benzene ring and a cyclobutyl group attached to the nitrogen atom. This compound combines steric bulk from both substituents, influencing its physicochemical properties and reactivity. The tert-butyl group enhances hydrophobicity and steric hindrance, while the cyclobutyl moiety introduces conformational rigidity. Such structural attributes make it a candidate for applications in pharmaceutical intermediates or specialty chemicals, where steric and electronic effects are critical .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-tert-butyl-N-cyclobutylaniline

InChI

InChI=1S/C14H21N/c1-14(2,3)11-6-4-9-13(10-11)15-12-7-5-8-12/h4,6,9-10,12,15H,5,7-8H2,1-3H3

InChI Key

QFAZSXFFPRFXNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)NC2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-N-cyclobutylaniline can be achieved through several methods. One common approach involves the alkylation of aniline with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion. Another method involves the cyclization of a suitable precursor, such as N-(tert-butyl)aniline, with a cyclobutyl halide under similar conditions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as palladium or nickel, can further enhance the reaction rate and selectivity. The process typically involves the careful control of temperature, pressure, and reactant concentrations to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-N-cyclobutylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced aniline derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring, typically at positions ortho or para to the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, room temperature or elevated temperatures.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), often in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Reduced aniline derivatives.

    Substitution: Nitroanilines, halogenated anilines.

Scientific Research Applications

3-(tert-Butyl)-N-cyclobutylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-N-cyclobutylaniline involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The tert-butyl and cyclobutyl groups can influence the compound’s binding affinity and specificity, thereby affecting its biological activity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

N-Substituent Variations

  • 3-TERT-BUTYL-N-METHYLANILINE : Replaces the cyclobutyl group with a methyl substituent. The reduced steric bulk compared to the cyclobutyl analog may enhance reactivity in electrophilic substitution or coupling reactions .
  • 3-TERT-BUTYL-N-METHYLCYCLOBUTAN-1-AMINE: Features a methyl group on the cyclobutane ring.

tert-Butyl Positional Isomers

  • Butylated Hydroxytoluene (BHT): A phenolic antioxidant with tert-butyl groups at the 2- and 6-positions. Unlike 3-(tert-Butyl)-N-cyclobutylaniline, BHT lacks an aromatic amine but shares high hydrophobicity due to tert-butyl substituents, making it effective in stabilizing lipids .

Physicochemical Properties

Property This compound 3-TERT-BUTYL-N-METHYLANILINE BHT
Substituents tert-Butyl (3), N-cyclobutyl tert-Butyl (3), N-methyl tert-Butyl (2,6), hydroxyl
Steric Hindrance High Moderate Moderate (tert-butyl groups)
Hydrophobicity Moderate (aromatic amine) Moderate High (phenolic backbone)
Applications Pharmaceutical intermediates Synthetic intermediates Antioxidant
Key References

Research Findings

  • Synthetic Challenges : The tert-butyl and cyclobutyl groups complicate synthesis due to steric limitations during coupling or functionalization steps. Optimized catalytic systems (e.g., palladium-mediated cross-coupling) may be required .
  • Stability : Unlike BHT, which resists oxidation via steric shielding of the hydroxyl group, this compound’s amine may participate in redox reactions unless stabilized .
  • Comparative Studies : N-cyclobutyl analogs exhibit lower reactivity in SNAr (nucleophilic aromatic substitution) compared to N-methyl derivatives, underscoring the impact of substituent bulk .

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